Drak1/2-IN-1 -

Drak1/2-IN-1

Catalog Number: EVT-12531569
CAS Number:
Molecular Formula: C22H24N2O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Drak1/2-IN-1 is a compound designed to inhibit the serine/threonine kinases DRAK1 (Death-Associated Protein Kinase Related Apoptosis-Inducing Kinase 1) and DRAK2. Both kinases belong to the death-associated protein kinase family, which plays critical roles in apoptosis and various cellular signaling pathways. DRAK1 is implicated in tumorigenesis, particularly in cancers such as glioblastoma multiforme, while DRAK2 has been associated with T-cell receptor signaling and cancer development . The compound is classified as a dual inhibitor, targeting both kinases to potentially enhance therapeutic efficacy against cancers where these proteins are involved.

Source and Classification

Drak1/2-IN-1 is derived from research focused on the design of selective inhibitors for DRAK family kinases. The compound was developed through structure-guided optimization of macrocyclic scaffolds, which have demonstrated high potency against these targets . It falls under the category of small molecule inhibitors and is part of the broader class of chemical probes used in cancer research.

Synthesis Analysis

Methods

The synthesis of Drak1/2-IN-1 involves several key steps:

  1. Initial Scaffold Design: The synthesis begins with a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold, which serves as the core structure for further modifications.
  2. Chemical Modifications: The scaffold undergoes various chemical transformations to enhance its binding affinity and selectivity for DRAK1 and DRAK2. This includes acylation and coupling reactions that introduce functional groups conducive to kinase inhibition .
  3. Purification and Characterization: After synthesis, the compound is purified using techniques such as chromatography, followed by characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthetic route typically employs reagents such as palladium catalysts for coupling reactions (e.g., Suzuki coupling) and bases like potassium carbonate for acylation steps. Solvents used may include dimethylformamide or dioxane, depending on the specific reaction conditions required for optimal yield .

Molecular Structure Analysis

Structure

Drak1/2-IN-1 features a complex molecular architecture characterized by a macrocyclic framework that enhances its interaction with target kinases. The compound's structure includes multiple aromatic rings and functional groups that facilitate binding to the ATP-binding pocket of DRAK kinases.

Data

  • Molecular Formula: C21H25N5O3
  • Molecular Weight: 395.46 g/mol
  • SMILES Notation: O=C(NC(C)(C)C)C1=CC=C2C=C1OCCOCCNC3=NC4=C2C=NN4C=C3
  • InChI Key: YCFFONJEHNSECY-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Drak1/2-IN-1 undergoes specific interactions with DRAK kinases that inhibit their activity. The primary reaction involves competitive inhibition where the compound binds to the ATP-binding site, preventing substrate phosphorylation.

Technical Details

The inhibition potency is quantified using assays that measure IC50 values (the concentration required to inhibit 50% of enzyme activity). For Drak1/2-IN-1, an IC50 value of 49 nM has been reported for DRAK1, indicating strong inhibitory potential .

Mechanism of Action

Process

Drak1/2-IN-1 functions by mimicking ATP, allowing it to bind competitively at the active site of both DRAK1 and DRAK2. This binding prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways associated with cell survival and proliferation.

Data

Research indicates that Drak1/2-IN-1 can effectively reduce cell viability in glioma cells when applied at low micromolar concentrations, demonstrating its potential as a therapeutic agent in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles vary; modifications aim to enhance water solubility for better bioavailability.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: The compound's reactivity profile is characterized by its ability to form stable complexes with target kinases while remaining inert towards non-target proteins .
Applications

Drak1/2-IN-1 has significant applications in scientific research, particularly in cancer biology. Its dual inhibition of DRAK1 and DRAK2 makes it a valuable tool for studying the roles of these kinases in apoptosis and cancer progression. Additionally, it serves as a potential lead compound for developing targeted therapies aimed at treating malignancies associated with aberrant DRAK signaling pathways .

Properties

Product Name

Drak1/2-IN-1

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25)

InChI Key

HGVYGHNZFIZVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.